
n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)acetamide: is an organic compound with the molecular formula C10H19NO3 It is characterized by the presence of a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)acetamide typically involves the reaction of tetrahydrofuran-2-methanol with 3-bromopropylamine, followed by acetylation. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The acetylation step is usually carried out using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)acetamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base.
Major Products:
Oxidation: Formation of a lactone derivative.
Reduction: Formation of n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)acetamide involves its interaction with specific molecular targets. The tetrahydrofuran ring and the amide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)amine: Similar structure but with an amine group instead of an amide.
n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)ethylamine: Similar structure with an ethyl group attached to the amine.
n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)benzamide: Similar structure with a benzamide group.
Uniqueness: n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydrofuran ring enhances its solubility and stability, while the amide group allows for specific interactions with biological targets.
属性
分子式 |
C10H19NO3 |
|---|---|
分子量 |
201.26 g/mol |
IUPAC 名称 |
N-[3-(oxolan-2-ylmethoxy)propyl]acetamide |
InChI |
InChI=1S/C10H19NO3/c1-9(12)11-5-3-6-13-8-10-4-2-7-14-10/h10H,2-8H2,1H3,(H,11,12) |
InChI 键 |
ASOZGGLPIFGSPA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCCCOCC1CCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


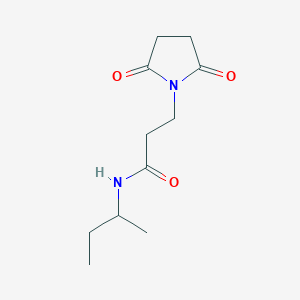
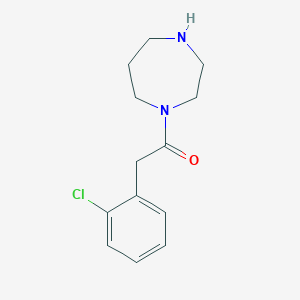
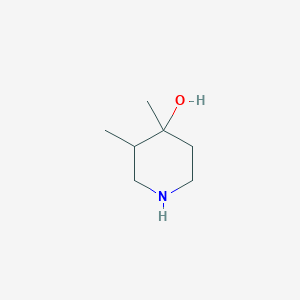

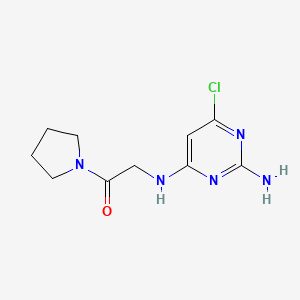

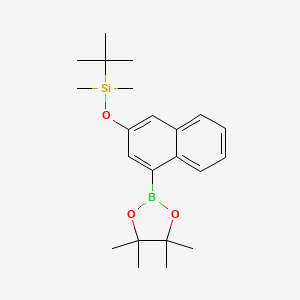
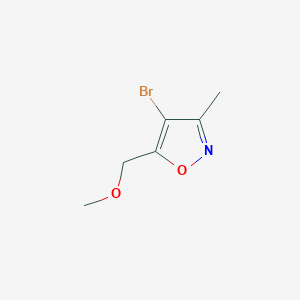
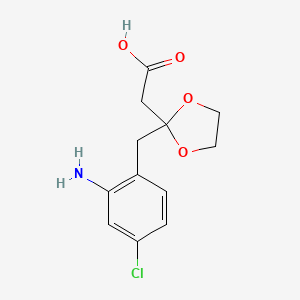


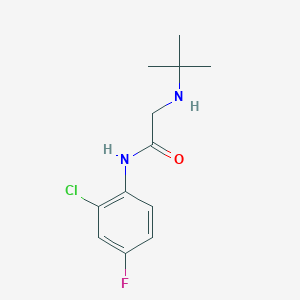
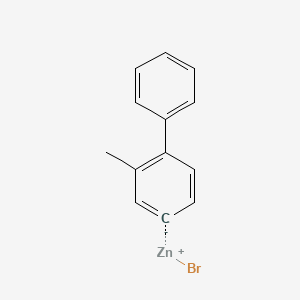
![n-Allyl-1h-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B14900308.png)
